Positional Isomerism Drives Divergent Physicochemical and Predicted ADME Profiles Relative to the 4-Methoxy/3-Chloro Regioisomer
The target compound (para-chloro anilide, meta-methoxy N1-phenyl) differs from its closest commercially catalogued regioisomer, N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866896-30-2, para-methoxy N1-phenyl, meta-chloro anilide). This positional swap alters the hydrogen-bond acceptor/donor spatial arrangement: the 3-methoxy oxygen in the target compound is oriented meta to the triazole ring, whereas in the comparator it is para, affecting both the molecular electrostatic potential surface and the compound's capacity to engage biological targets with defined pharmacophoric constraints . The calculated AlogP for the target compound is 1.29 with a polar surface area of 90.65 Ų, placing it in a favorable oral drug-likeness space, though the regioisomer is predicted to have an identical AlogP due to atom conservation; the differentiation lies in the three-dimensional distribution of polarity rather than gross lipophilicity . In the 1,2,4-triazole TAAR1 patent series, para- versus meta-substitution on the anilide ring produced Ki differences exceeding 50-fold (e.g., 0.2 nM vs. 10.5 nM for closely related pairs), underscoring that positional isomerism at this pharmacophoric site is not functionally silent [1].
| Evidence Dimension | Regioisomeric structural differentiation and predicted ADME properties |
|---|---|
| Target Compound Data | 4-Cl anilide (para), 3-OCH₃ N1-phenyl (meta); AlogP 1.29, TPSA 90.65 Ų |
| Comparator Or Baseline | N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl isomer (CAS 866896-30-2): 3-Cl anilide (meta), 4-OCH₃ N1-phenyl (para); identical gross formula and AlogP but divergent 3D pharmacophore |
| Quantified Difference | Positional isomerism; no identical twin bioactivity data available; TAAR1 series precedent shows >50-fold Ki difference between para- and meta-substituted anilide regioisomers |
| Conditions | In silico property calculation (AlogP, TPSA); cross-series inference from US9416127 TAAR1 binding data in HEK-293 cells |
Why This Matters
Procurement of the incorrect regioisomer (866896-30-2) introduces uncontrolled pharmacophoric variation, potentially invalidating SAR hypotheses and wasting downstream assay resources.
- [1] Galley, G., Ghellamallah, C., Norcross, R., & Pflieger, P. (2015). Triazole carboxamides and uses thereof. US Patent US9416127B2. BindingDB entries BDBM240668 (Ki 0.300 nM) and BDBM240673 (Ki 0.200 nM) for para-substituted analogs. View Source
